

Application Note: Bacterial Reverse Mutation Assay for PF-07957472

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Compound of Interest

Compound Name: PF-07957472

Cat. No.: B15566791

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Introduction

The bacterial reverse mutation assay, or Ames test, is a well-established and globally recognized short-term in vitro assay for identifying substances that can cause gene mutations. [1][2][3] The test utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella* and tryptophan for *E. coli*). [1][2] The assay determines the ability of a test substance, in this case, **PF-07957472**, to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium agar plate. [2] This assay is a critical component of genotoxicity testing and is often required by regulatory agencies for the safety assessment of new drugs and chemicals. [1][4]

Principle of the Assay

The fundamental principle of the Ames test is the detection of mutations that revert the existing mutations in the tester strains, thereby restoring their functional capability to synthesize an essential amino acid. [5][6] Bacterial cultures are exposed to the test substance, **PF-07957472**, at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). [1][5] The S9 mix is a liver homogenate, typically from induced rats, which simulates mammalian metabolism and helps to identify mutagens that require metabolic activation. [7] If **PF-07957472** is a mutagen, it will induce reverse mutations, leading to a dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative control. [2]

Experimental Protocol

This protocol is a representative method based on the OECD 471 guideline.

1. Materials

- Test Article: **PF-07957472**
- Bacterial Strains: At least five strains should be used, including:
 - Salmonella typhimurium TA98 (frameshift mutations)[7]
 - Salmonella typhimurium TA100 (base-pair substitution)[7]
 - Salmonella typhimurium TA1535 (base-pair substitution)[7]
 - Salmonella typhimurium TA1537 (frameshift mutations)[7]
 - Escherichia coli WP2 uvrA (base-pair substitution)[7] or S. typhimurium TA102.
- Media and Reagents:
 - Nutrient broth
 - Minimal glucose agar plates (Vogel-Bonner medium E)
 - Top agar supplemented with a limited amount of histidine and biotin (for Salmonella) or tryptophan (for E. coli)
 - Solvent/Vehicle (e.g., DMSO, water)
 - Positive controls (without S9): sodium azide, 2-nitrofluorene, etc.
 - Positive controls (with S9): 2-aminoanthracene, benzo[a]pyrene, etc.
 - S9 fraction from livers of rats treated with an inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β -naphthoflavone) and a cofactor solution (S9 mix).

2. Experimental Procedure

The assay is typically performed using the plate incorporation method or the pre-incubation method.^{[5][8]}

2.1. Dose Range-Finding Study

A preliminary study is conducted to determine the appropriate concentration range of **PF-07957472** to be tested in the main experiment. This is to establish the concentrations that are not overly toxic to the bacteria.

2.2. Main Experiment (Plate Incorporation Method)

- Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately $1-2 \times 10^9$ cells/mL.
- Preparation of Test Solutions: Prepare a series of concentrations of **PF-07957472** in a suitable solvent. The highest recommended concentration for a non-toxic substance is 5 mg/plate or 5 µL/plate.^{[5][7]}
- Plating:
 - To sterile tubes containing 2 mL of molten top agar at 45°C, add:
 - 0.1 mL of the bacterial culture
 - 0.1 mL of the test article solution (or positive/negative control)
 - 0.5 mL of S9 mix (for the metabolic activation arm) or 0.5 mL of a sterile buffer (for the non-activation arm)
 - Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
 - Evenly distribute the top agar and allow it to solidify.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.^[6]
- Colony Counting: After incubation, count the number of revertant colonies on each plate.

3. Data Collection and Interpretation

The number of revertant colonies per plate is recorded for each concentration of **PF-07957472**, as well as for the negative and positive controls. A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the background (negative control) for at least one concentration.

Data Presentation

The following table represents a hypothetical result for the bacterial reverse mutation assay of **PF-07957472**.

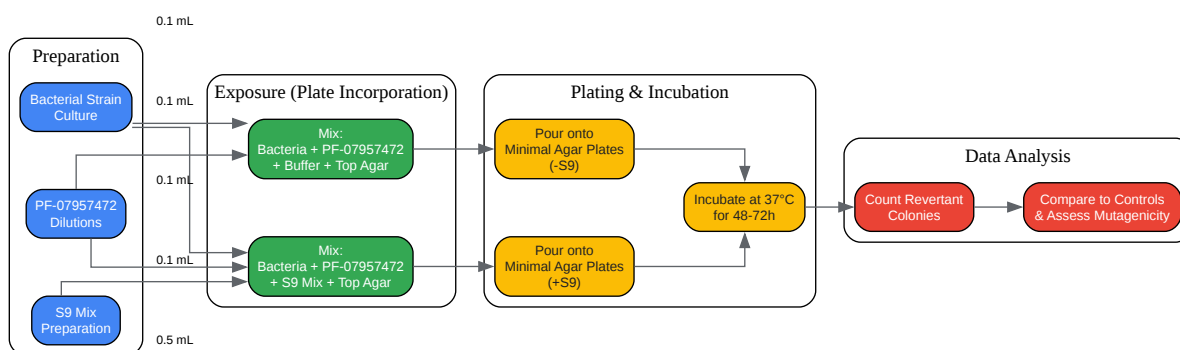
Tester Strain	Metabolic Activation (S9)	Concentration (μ g/plate)	Mean Revertant Colonies \pm SD (n=3)	Mutation Ratio (Fold Increase)
TA98	-	0 (Vehicle Control)	25 \pm 4	1.0
10	28 \pm 5	1.1		
50	30 \pm 3	1.2		
100	26 \pm 6	1.0		
500	24 \pm 4	1.0		
Positive Control	250 \pm 20	10.0		
+	0 (Vehicle Control)	40 \pm 6	1.0	
10	45 \pm 5	1.1		
50	42 \pm 7	1.1		
100	38 \pm 4	1.0		
500	35 \pm 6	0.9		
Positive Control	450 \pm 35	11.3		
TA100	-	0 (Vehicle Control)	120 \pm 10	1.0
10	125 \pm 12	1.0		
50	130 \pm 15	1.1		
100	118 \pm 9	1.0		
500	110 \pm 11	0.9		
Positive Control	850 \pm 60	7.1		
+	0 (Vehicle Control)	150 \pm 14	1.0	

10	160 ± 18	1.1
50	155 ± 12	1.0
100	145 ± 16	1.0
500	130 ± 13	0.9
Positive Control	1200 ± 95	8.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results should be used for any conclusion.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow of the Bacterial Reverse Mutation Assay.

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